molecular formula C20H21FN4O2 B12358710 AB-FUBINACA isomer 5 CAS No. 2365471-25-4

AB-FUBINACA isomer 5

Cat. No.: B12358710
CAS No.: 2365471-25-4
M. Wt: 368.4 g/mol
InChI Key: WEURZBLJVAHFOS-UHFFFAOYSA-N
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Description

AB-FUBINACA isomer 5: is a synthetic cannabinoid, which is a class of compounds designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the active component in cannabis. This compound is a regioisomer of AB-FUBINACA, meaning it has the same molecular formula but a different arrangement of atoms. This compound has high affinity for the central cannabinoid receptor (CB1), making it a potent agonist .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AB-FUBINACA isomer 5 involves several steps, starting with the preparation of the indazole core. The indazole is then functionalized with a fluorobenzyl group and a carboxamide side chain. The specific synthetic route and reaction conditions can vary, but typically involve:

    Formation of the Indazole Core: This is achieved through cyclization reactions involving hydrazine and a suitable diketone.

    Introduction of the Fluorobenzyl Group: This step involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the indazole core.

    Attachment of the Carboxamide Side Chain: This is done through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, as well as implementing robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

AB-FUBINACA isomer 5 can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of hydroxylated metabolites.

    Reduction: This can reduce the carbonyl groups to alcohols.

    Substitution: This can involve replacing the fluorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

AB-FUBINACA isomer 5 has several scientific research applications:

Mechanism of Action

AB-FUBINACA isomer 5 exerts its effects by binding to the central cannabinoid receptor (CB1) with high affinity. This binding activates the receptor, leading to a cascade of intracellular events that result in the psychoactive effects associated with synthetic cannabinoids. The exact molecular pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs) .

Comparison with Similar Compounds

AB-FUBINACA isomer 5 is unique among its positional isomers due to its specific arrangement of atoms, which affects its binding affinity and potency. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures, receptor affinities, and potencies.

Properties

CAS No.

2365471-25-4

Molecular Formula

C20H21FN4O2

Molecular Weight

368.4 g/mol

IUPAC Name

N-(1-amino-1-oxobutan-2-yl)-1-[(4-fluorophenyl)methyl]-N-methylindazole-3-carboxamide

InChI

InChI=1S/C20H21FN4O2/c1-3-16(19(22)26)24(2)20(27)18-15-6-4-5-7-17(15)25(23-18)12-13-8-10-14(21)11-9-13/h4-11,16H,3,12H2,1-2H3,(H2,22,26)

InChI Key

WEURZBLJVAHFOS-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N)N(C)C(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F

Origin of Product

United States

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